molecular formula C5HF7O2 B1350592 1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione CAS No. 77968-17-3

1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione

Cat. No.: B1350592
CAS No.: 77968-17-3
M. Wt: 226.05 g/mol
InChI Key: GRHYFDZMGZYXAP-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Organic Compounds in Contemporary Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research and development, profoundly impacting fields ranging from materials science to pharmaceuticals. acs.orgyoutube.com Fluorine's unique properties, such as its high electronegativity, small atomic radius comparable to hydrogen, and the strength of the carbon-fluorine bond, impart exceptional characteristics to the resulting fluorinated compounds. acs.org These characteristics include enhanced thermal and oxidative stability, increased lipophilicity, and altered electronic properties, which can significantly modify the physical, chemical, and biological behavior of the parent molecule. youtube.comlew.ro

In contemporary chemistry, fluorinated organic compounds are integral to the creation of a wide array of advanced materials, including high-performance polymers, specialized solvents, and liquid crystals. acs.org In the life sciences, the introduction of fluorine is a well-established strategy in drug design to improve metabolic stability, bioavailability, and binding affinity of therapeutic agents. lew.roresearchgate.net The deliberate placement of fluorine atoms can alter the acidity or basicity of nearby functional groups and influence molecular conformation, providing chemists with a powerful tool to fine-tune molecular properties for specific applications. lew.ro

The Significance of β-Diketones as Bidentate Ligands in Coordination Chemistry

β-Diketones, characterized by two carbonyl groups separated by a single methylene (B1212753) group, are a vital class of compounds in coordination chemistry. researchgate.net They exist in a tautomeric equilibrium between the keto and enol forms, with the enol form being readily deprotonated to form a monoanionic chelating ligand. This resulting β-diketonate anion acts as a versatile bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. researchgate.netprochemonline.com

The ability of β-diketonates to form stable complexes with a vast range of metal ions across the periodic table has made them indispensable in various chemical applications. researchgate.netnih.gov These metal β-diketonate complexes are utilized as catalysts, precursors for the chemical vapor deposition (CVD) of metal oxide thin films, and as building blocks for luminescent materials and metallomesogens. researchgate.netprochemonline.com The properties of the resulting metal complex, such as its volatility, solubility, and reactivity, can be systematically tuned by modifying the substituents on the β-diketone backbone. researchgate.net

Specific Focus on 1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione (Hhfac)

Among the various types of β-diketones, fluorinated derivatives have garnered significant attention due to the unique properties conferred by the fluorine atoms. nih.gov A prominent example is this compound, often abbreviated as Hhfac, which belongs to the family of perfluorinated β-diketones.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₅HF₇O₂ cymitquimica.com
Molecular Weight226.05 g/mol cymitquimica.com
AppearanceClear Liquid cymitquimica.com

The structure of this compound is distinguished by the presence of a trifluoromethyl (CF₃) group and a tetrafluoroethyl (C₂F₄) group attached to the carbonyl carbons of the pentane-2,4-dione backbone. The extensive fluorination has profound electronic consequences. The potent electron-withdrawing nature of the perfluoroalkyl groups significantly increases the acidity of the central methylene proton, facilitating the formation of the corresponding enolate anion.

This strong inductive effect also influences the resulting metal complexes. The fluorinated ligand enhances the Lewis acidity of the metal center in the complex, making it more susceptible to nucleophilic attack and potentially altering its catalytic activity. nih.gov Furthermore, the fluorine atoms can participate in non-covalent interactions, influencing the crystal packing and supramolecular chemistry of its coordination compounds. nih.gov The presence of these bulky, lipophilic fluorinated groups often leads to increased volatility and solubility in organic solvents for the corresponding metal complexes, a desirable trait for applications like CVD. nih.govmdpi.com

The unique properties of this compound and its corresponding metal complexes make it a valuable tool in several areas of advanced research. Its derivatives are explored in the following domains:

Materials Science : Metal complexes of fluorinated β-diketones, including Hhfac, are widely used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) to create thin films of metal oxides. nih.govmdpi.com The volatility and thermal stability of these precursors are critical for these techniques.

Catalysis : The strong electron-withdrawing nature of the Hhfac ligand can modulate the electronic properties of a metal catalyst, influencing its activity and selectivity in various organic transformations. nih.gov

Coordination Chemistry and Crystal Engineering : Hhfac is a key ligand in the synthesis of heterometallic complexes, where two or more different metal ions are incorporated into a single molecular entity. These systems are of great interest for developing new magnetic and luminescent materials. nih.govnih.gov The ability of the fluorine atoms to engage in secondary coordination and intermolecular interactions provides a pathway to construct complex, multidimensional structures. nih.gov

Analytical and Separation Science : The chelating properties of Hhfac are utilized in solvent extraction processes for the separation and quantification of metal ions.

Properties

IUPAC Name

1,1,1,3,5,5,5-heptafluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF7O2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHYFDZMGZYXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)(C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379282
Record name 3H-Perfluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77968-17-3
Record name 3H-Perfluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-Heptafluoropentane-2,4-dione
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Synthetic Methodologies for 1,1,1,3,5,5,5 Heptafluoropentane 2,4 Dione and Its Analogues

Classical and Contemporary Synthetic Routes

The Claisen condensation stands out as the fundamental and most widely employed method for synthesizing β-keto esters and β-diketones, including 1,1,1,3,5,5,5-heptafluoropentane-2,4-dione. wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org This carbon-carbon bond-forming reaction involves the reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org

Claisen Condensation as a Primary Synthetic Approach

The synthesis of this compound is typically achieved through a crossed Claisen condensation. This specific type of Claisen condensation involves two different ester reactants. organic-chemistry.org In this case, the reaction occurs between an ester containing α-hydrogens and another ester that does not, such as an aromatic ester or a carbonate. organic-chemistry.org The process is driven by the formation of a stabilized anion of the resulting β-keto ester. organic-chemistry.org

The general mechanism involves the deprotonation of an ester at the α-carbon by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group leads to the formation of the β-diketone. libretexts.org

Role of Condensing Agents and Solvent Systems

The choice of a condensing agent, or base, is critical in the Claisen condensation to ensure the reaction proceeds efficiently without interfering with the reactants. wikipedia.org Strong bases are required to generate the nucleophilic enolate from the ester. wikipedia.org Commonly used bases include sodium hydride (NaH) and sodium methoxide (B1231860) (MeONa). organic-chemistry.org The use of stronger bases like sodium amide or sodium hydride often leads to higher yields compared to sodium ethoxide. organic-chemistry.org The base must be non-nucleophilic enough to avoid side reactions such as nucleophilic substitution at the carbonyl carbon. wikipedia.org

Ethers are frequently employed as solvents in these reactions due to their inert nature and ability to dissolve the reactants. The solvent system plays a crucial role in facilitating the reaction by bringing the reactants into close proximity and stabilizing the intermediates formed during the condensation process.

Challenges and Advancements in Large-Scale Synthesis

While the Claisen condensation is effective for laboratory-scale synthesis, scaling up the production of this compound presents several challenges. These include managing reaction exotherms, ensuring efficient mixing, and optimizing product isolation and purification to achieve high yields and purity on a larger scale.

Multi-Tens Gram Scale Synthesis Validation

Recent research has focused on validating the synthesis of related compounds on a multi-tens gram scale. For instance, a consecutive Michael-Claisen process for synthesizing cyclohexane-1,3-dione derivatives has been successfully scaled up to produce up to 20 grams of the target compound. organic-chemistry.org This was achieved by optimizing reaction conditions, such as preparing the enolate at low temperatures using sodium hydride. organic-chemistry.org These advancements in methodology for similar dione (B5365651) structures indicate the potential for scaling up the synthesis of this compound.

Strategies for Yield Enhancement and Solvent Recycling

To improve the economic and environmental viability of large-scale synthesis, strategies for enhancing yield and recycling solvents are crucial. The use of switchable polarity solvents has been explored in Claisen-Schmidt condensations as a way to replace conventional catalysts and solvents. researchgate.net These solvents can be recovered and reused, reducing waste and operational costs. researchgate.net Furthermore, optimizing the molar ratio of reactants and catalysts, as demonstrated in solvent-free Claisen-Schmidt reactions using solid NaOH, can lead to quantitative yields. nih.gov Such strategies could be adapted to the synthesis of this compound to improve its large-scale production efficiency.

Purification Techniques and Purity Assessment

After synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and residual solvent. Common purification techniques for organic compounds include distillation, chromatography, and recrystallization.

For purity assessment, a combination of analytical techniques is employed. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are widely used to determine the radiochemical purity of related compounds and can be adapted for this purpose. researchgate.netnih.gov Gas chromatography is another valuable tool for identifying and quantifying impurities, as seen in the analysis of 3-methylpentane-2,4-dione, where it was used to detect the presence of a dialkylation byproduct. orgsyn.org Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also essential for confirming the structure and assessing the purity of the final product.

Zone Vacuum Sublimation for Isolation of Individual Phases

Zone vacuum sublimation is a purification technique particularly suited for thermally stable, volatile solids. This method has been effectively employed for the isolation of individual phases of fluorinated β-diketonate complexes, a class of compounds structurally related to this compound. mdpi.com The process involves the slow movement of a heated zone along a tube containing the crude material under a high vacuum. This controlled heating allows for the sublimation of the desired compound, which then recrystallizes in a purer form in a cooler region of the tube, effectively separating it from non-volatile impurities.

The application of zone vacuum sublimation is particularly advantageous for fluorinated β-diketones and their derivatives due to their often high volatility. mdpi.com For a series of fluorinated palladium β-diketonate complexes, this method was successfully used to isolate individual phases. mdpi.com The general conditions for such separations are presented in the table below. While specific parameters for this compound are not detailed in the provided sources, the data for analogous compounds suggest the feasibility and general conditions for this purification technique.

Table 1: General Conditions for Zone Vacuum Sublimation of Fluorinated β-Diketonate Complexes

Parameter Value
Pressure 10⁻² Torr

| Temperature Range | 60–180 °C |

Note: The optimal temperature for this compound would need to be determined empirically, but is expected to fall within this range based on the properties of similar fluorinated compounds. mdpi.com

The high volatility and thermal stability of many fluorinated β-diketonates make them suitable candidates for this purification method, which can yield high-purity crystalline products. mdpi.com

Chromatographic Separation Challenges and Solutions for Related Impurities

The purification of β-diketones, including fluorinated analogues like this compound, often presents significant challenges due to the nature of their synthesis and inherent chemical properties. nih.gov The Claisen condensation, a common synthetic route, can lead to the formation of various side products, complicating the isolation of the target diketone. nih.gov

One of the primary challenges in the chromatographic separation of these compounds is the existence of keto-enol tautomerism. nih.govmdpi.com In solution, β-diketones can exist as a mixture of the diketo form and one or more enol forms. nih.gov These tautomers can have different polarities and may interconvert during the chromatographic process, leading to broad or multiple peaks and making separation from impurities difficult. For asymmetric diketones, the presence of regioisomers can further complicate the separation process. nih.gov

To overcome these challenges, several strategies have been employed:

Preparative Chromatography: This is a commonly used technique to obtain pure β-diketones. nih.gov While effective, it can be a laborious process. nih.gov

Metal Chelate Precipitation: A highly effective method for purifying β-diketones involves the formation of metal chelates, typically with copper(II) ions. nih.gov The crude reaction mixture is treated with a solution of a copper salt, such as copper(II) acetate. nih.gov The β-diketone selectively forms a stable, often crystalline, copper chelate which precipitates from the solution and can be easily separated by filtration. Subsequent decomposition of the purified chelate with a strong acid regenerates the pure β-diketone. nih.gov This method is particularly useful for the isolation of short-chain fluorinated diketones. nih.gov

Vacuum Distillation: For many fluorinated β-diketones, simple vacuum distillation of the crude reaction mixture can be sufficient to achieve a high degree of purity. nih.gov

The choice of purification method depends on the specific impurities present and the boiling point and stability of the target β-diketone. A combination of these techniques may be necessary to achieve the desired level of purity.

Table 2: Common Impurities in the Synthesis of Fluorinated β-Diketones and Corresponding Separation Solutions

Type of Impurity Separation Challenge Recommended Solution(s)
Unreacted Starting Materials Co-elution with the product in chromatography. Vacuum Distillation, Preparative Chromatography.
Side-products from Claisen Condensation Similar polarity to the target compound. Metal Chelate Precipitation, Preparative Chromatography. nih.gov

| Tautomeric Forms (Keto-enol) | Peak broadening and splitting in chromatography. nih.govmdpi.com | Optimization of chromatographic conditions (e.g., solvent system, temperature) to favor a single tautomeric form. |

Coordination Chemistry of 1,1,1,3,5,5,5 Heptafluoropentane 2,4 Dione Ligands

Ligand Characterization and Coordination Modes

1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione, often abbreviated as hfpd, exists in equilibrium between its keto and enol tautomeric forms. Upon deprotonation, the resulting enolate anion acts as a versatile ligand in coordination chemistry.

The deprotonated form of this compound acts as a classic bidentate chelating ligand. The two oxygen atoms coordinate to a single metal center, forming a stable six-membered ring. This chelate effect, a common feature of β-diketonate ligands, significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate ligands. nih.gov This bidentate coordination is a primary mode of binding, leading to the formation of discrete mononuclear complexes or serving as a building block for more complex polynuclear structures. nih.govmdpi.com

The presence of the trifluoromethyl (CF₃) and heptafluoropropyl (C₃F₇) groups in this compound profoundly influences its coordination chemistry. These highly electronegative substituents exert a strong electron-withdrawing effect, which increases the acidity of the ligand's methylene (B1212753) protons and affects the electronic properties of the metal-ligand bond.

Key influences of the fluorinated substituents include:

Increased Volatility: The fluorine atoms reduce intermolecular interactions, which often leads to a lower sublimation temperature for the metal complexes. This property is particularly valuable for applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD). nih.govmdpi.com

Enhanced Solubility: Fluorinated β-diketonate complexes generally exhibit improved solubility in organic solvents, which facilitates their synthesis, purification, and crystallization. nih.gov

Beyond the primary metal-oxygen coordination bonds, weaker secondary intermolecular interactions play a crucial role in the solid-state packing and supramolecular assembly of complexes containing this compound. The fluorine atoms of the ligand are capable of participating in various non-covalent interactions. nih.gov

Hirshfeld surface analysis and single-crystal X-ray diffraction studies have identified several types of these contacts:

M…F Contacts: In some structures, particularly with alkali metals, the distance between the metal center (M) and a fluorine atom (F) is shorter than the sum of their van der Waals radii, indicating a non-covalent interaction that contributes to the coordination sphere of the metal. nih.govmdpi.com

F…H Contacts: These are frequently observed interactions that help stabilize the crystal lattice. In a series of palladium(II) β-diketonate complexes, F…H contacts were found to be the main interactions involved in the packing of molecules with smaller fluorinated groups. mdpi.comnih.gov

F…F and C…F Contacts: As the length and size of the fluorinated alkyl chain increase, interactions such as F…F and C…F become more prominent in the crystal structures of the complexes. mdpi.comnih.gov

These secondary interactions collectively influence the crystal packing, which can in turn affect the physical properties of the material, such as its volatility. mdpi.com

Table 1: Common Secondary Intermolecular Interactions in Fluorinated β-Diketonate Complexes
Interaction TypeDescriptionSignificance
M…FA non-covalent interaction between a metal center and a fluorine atom.Can contribute to the metal's coordination sphere and influence molecular geometry. nih.govmdpi.com
F…HAn interaction between a fluorine atom and a hydrogen atom from an adjacent molecule.Plays a significant role in the formation and stabilization of the crystal lattice. mdpi.comnih.govnih.gov
F…FRepulsive or attractive interactions between fluorine atoms on neighboring molecules.Becomes more prevalent with increased fluorination, affecting molecular packing. mdpi.comnih.gov
C…FInteraction involving a carbon atom and a fluorine atom of a neighboring complex.Contributes to the overall lattice energy and packing arrangement. mdpi.comnih.gov

Synthesis of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound can be tailored to produce either homoleptic or heteroleptic structures.

Homoleptic complexes , which contain only one type of ligand, are typically synthesized by reacting a metal salt, oxide, or alkyl with a stoichiometric amount of the β-diketone. A common and convenient method is the acid-base reaction between a metal oxide and the β-diketone in a suitable solvent like diethyl ether. nih.gov Another route involves alkane elimination reactions, for example, by reacting two equivalents of the β-diketone with a metal alkyl like diethylzinc (B1219324) (ZnEt₂) to yield the homoleptic bis(β-diketonate)zinc(II) complex. researchgate.net

Heteroleptic complexes , containing a mixture of different ligands, can be synthesized through several approaches. One strategy involves the reaction of a metal precursor with one equivalent of this compound and one or more equivalents of other ligands. nih.gov For instance, heteroleptic complexes of aluminum and gallium have been formed via alkane elimination from equimolar amounts of the β-diketone and a metal alkyl (e.g., AlMe₃ or GaMe₃). researchgate.net Another method is the self-assembly of pre-formed homoleptic complexes of different ligands in a defined ratio. researchgate.net

Palladium(II), with its d⁸ electron configuration, typically forms square-planar complexes. When coordinated with two unsymmetrical β-diketonate ligands like this compound, geometric isomerism is possible, leading to the formation of cis and trans isomers. mdpi.comnih.gov

The synthesis of these complexes generally involves the reaction of a palladium(II) salt with the β-diketone in a suitable solvent, often with a base to facilitate the deprotonation of the ligand. mdpi.com Studies on palladium(II) complexes with analogous fluorinated β-diketones have shown that solutions often contain a mixture of both cis and trans isomers, which can be identified using NMR spectroscopy. mdpi.comnih.gov Density Functional Theory (DFT) calculations indicate that for palladium β-diketonates, the trans isomer is typically energetically more favorable than the cis isomer. mdpi.comnih.gov The specific isomer that crystallizes from solution can be influenced by factors such as solvent and crystallization conditions.

Table 2: Isomerism in Square-Planar Pd(II) β-Diketonate Complexes
IsomerDescriptionRelative StabilityDetection
cisThe two identical fluorinated groups (e.g., C₃F₇) are on the same side of the palladium center.Generally less energetically favorable than the trans isomer. mdpi.comnih.govCan be observed in solution via NMR spectroscopy. mdpi.comnih.gov
transThe two identical fluorinated groups are on opposite sides of the palladium center.Typically the more stable, lower-energy configuration. mdpi.comnih.govOften the dominant or sole isomer found in the solid state. mdpi.comnih.gov

Synthesis of Copper(I) Complexes (e.g., Cu(pfac)(VTMS) Analogues)

The synthesis of copper(I) complexes featuring this compound, often abbreviated as pfac, is exemplified by the preparation of its vinyltrimethylsilane (B1294299) (VTMS) adduct, Cu(pfac)(VTMS). This compound is a close analogue to the widely utilized copper chemical vapor deposition (CVD) precursor, Cu(hfac)(VTMS). The synthesis of Cu(pfac)(VTMS) yields a yellow liquid with a melting point of 29 °C, which is higher than that of its hfac counterpart. researchgate.net These types of liquid copper(I) compounds are valued as precursors for depositing high-purity copper films at low temperatures. google.com

The general synthetic strategy involves the reaction of a copper(I) salt, such as copper(I) chloride, with the sodium salt of the β-diketonate ligand (Na(pfac)) in the presence of a stabilizing neutral ligand like VTMS. The VTMS ligand stabilizes the copper(I) center, which is prone to disproportionation into copper(0) and copper(II). The stability of these complexes is crucial for their application in CVD processes. google.comkaist.ac.kr The reaction mechanism for deposition from these precursors involves the adsorption of the complex onto a substrate, followed by the dissociation of the stabilizing VTMS ligand. google.comresearchgate.net Subsequently, a disproportionation reaction of the remaining copper(I)-pfac species on the surface yields metallic copper (Cu(0)), which forms the thin film, and a volatile copper(II) species, Cu(pfac)₂, which is removed from the system. illinois.edu

Complexation with Lanthanide Ions for Specific Photophysical Properties

The this compound ligand and its more common analogue, hfac, are extensively used to synthesize luminescent lanthanide (Ln) complexes. digitellinc.com These β-diketonate ligands act as "antennas," efficiently absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic, sharp wavelengths. cloudfront.netdiva-portal.org This process, known as the antenna effect or sensitization, circumvents the problem of the lanthanide ions' inherently weak light absorption capabilities. cloudfront.netdntb.gov.uaresearchgate.net

The energy transfer typically occurs from the triplet excited state of the ligand to the emissive 4f energy levels of the lanthanide ion. cloudfront.netacs.org The efficiency of this transfer and the resulting luminescence quantum yield depend on the energy gap between the ligand's triplet state and the lanthanide's accepting level. cloudfront.net By carefully selecting the lanthanide ion and ancillary ligands, the emission color can be tuned. For example, europium(III) complexes with hfac ligands typically show strong red emission. cloudfront.net

The synthesis of these complexes often involves reacting a hydrated lanthanide salt with the β-diketonate ligand. acs.orgnih.gov The resulting compounds, such as Ln(hfac)₃(H₂O)ₓ, can be further modified by adding other neutral ligands. acs.orgnih.gov The photophysical properties, including absorption, emission, excitation spectra, and photoluminescence quantum yields (PLQY), are studied to assess their efficiency as light-emitting materials. cloudfront.netnih.gov

Table 1: Photoluminescence Quantum Yield (PLQY) Data for Europium-hfac Complexes in Different Solvents.
ComplexSolventPLQY (%) ± 10 %
Eu(hfac)₃(THF)₂MeCN21
Eu(hfac)₃(pd)MeCN35
Eu(hfac)₃(THF)₂Toluene (B28343)9
Eu(hfac)₃(pd)Toluene14

Data derived from a study on analogous hfac complexes, illustrating the impact of solvent and co-ligand on emission efficiency. cloudfront.net

Exploration of Bi- and Polynuclear Metal Architectures

Fluorinated β-diketones, including this compound, are effective building blocks for creating bi- and polynuclear metal complexes. researchgate.netnih.gov These ligands can adopt various coordination modes, acting not only as simple chelating agents to a single metal ion but also as bridging ligands that link multiple metal centers. nih.govmdpi.com This versatility allows for the construction of complex molecular architectures containing two or more, often different, metal ions. nih.govmdpi.com

One common method for synthesizing these heterometallic structures is the co-crystallization of different metal β-diketonates. researchgate.netmdpi.com For instance, a complex containing both sodium and copper has been synthesized from the reaction of a copper β-diketonate with sodium hexafluoroacetylacetonate (Na(hfac)). nih.gov In such structures, the oxygen atoms of the β-diketonate ligand can bridge between the different metal ions. nih.govmdpi.com Furthermore, the fluorine atoms on the ligand's substituents can also participate in weak coordination with certain metal ions, further stabilizing the polynuclear framework. nih.gov The resulting bi- and polynuclear complexes are of significant interest for their potential applications in catalysis and as new magnetic or luminescent materials. nih.govrsc.org

Structural Elucidation of Coordination Compounds

Single Crystal X-ray Diffraction (SXRD) and X-ray Diffraction (XRD) Analysis

For example, the molecular structure of the copper(I) complex Cu(pfac)(VTMS) was determined by X-ray crystallography, revealing a nearly planar geometry. researchgate.net Similarly, SXRD has been used to characterize a wide array of lanthanide complexes, confirming the formation of diverse coordination numbers and geometries. nih.govacs.org Structures such as the 10-coordinate Na₂Ce(hfac)₅·3H₂O and the 9-coordinate Ce(hfac)₃(H₂O)₃ have been successfully elucidated. nih.govacs.org The X-ray structure of the dinuclear complex [Dy₂(hfac)₆(L)] (where L is a bridging ligand) has also been determined, providing insight into its magnetic and photophysical properties. mdpi.com Powder XRD is complementary to SXRD and is often used to confirm the bulk purity of a synthesized compound by comparing the experimental diffraction pattern to one simulated from single-crystal data. nih.govacs.org

Assessment of Crystal Packing and Polymorphism

The study of crystal packing reveals how individual molecules of a coordination compound arrange themselves in the solid state, which is influenced by intermolecular forces. Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is also a known phenomenon in metal β-diketonate complexes. nih.gov Different polymorphs of a compound can exhibit different physical properties.

For instance, studies on related fluorinated β-diketonate complexes, such as Fe(tfac)₂(TMEDA), have identified the existence of different polymorphs. nih.gov These polymorphs can crystallize in the same space group but differ in their unit cell parameters and molecular packing. nih.gov The specific synthetic protocol can influence which polymorphic form is obtained. nih.gov The choice of solvent can also dramatically influence the crystal packing and the final structure, sometimes leading to the formation of coordination polymers with distinct chain-like or layered architectures instead of discrete molecules. nih.gov The inclusion of solvent molecules like toluene or acetonitrile (B52724) into the crystal lattice can result in different structural arrangements. nih.gov

Molecular Geometry and Stereochemical Aspects in the Solid State

The solid-state structures of coordination compounds with this compound ligands, as determined by X-ray diffraction, provide detailed insights into their molecular geometry and stereochemistry.

In the case of Cu(pfac)(VTMS), the copper(I) center adopts a geometry that is almost perfectly planar. researchgate.net This is a common feature for such Cu(β-diketonate)(L) compounds. researchgate.net The Cu(I) ion is a d¹⁰ metal, which often prefers a tetrahedral coordination geometry, but the steric and electronic constraints of the chelating pfac ligand and the π-bonding VTMS ligand enforce this planar arrangement. researchgate.netbris.ac.uk

Lanthanide ions, in contrast, exhibit much more flexible coordination spheres, leading to higher and more varied coordination numbers, typically ranging from 8 to 10. nih.govrsc.org The geometry around the lanthanide ion is dictated largely by steric factors and the minimization of ligand-ligand repulsion, rather than directional covalent bonding. acs.orgnih.govresearchgate.net For example, in the dinuclear dysprosium complex [Dy₂(hfac)₆(L)], each eight-coordinate Dy(III) ion displays a geometry described as a quite regular square antiprism. mdpi.com The crystal structure of Ce(hfac)₃(H₂O)₃ shows Ce-O bond lengths that are, on average, shorter by approximately 0.1 Å than those in the 10-coordinate Na₂Ce(hfac)₅·3H₂O complex, reflecting the change in coordination number. nih.gov

Table 2: Selected Bond Lengths and Angles for Cu(pfac)(VTMS).
Bond/AngleValue
Cu-C(1)2.025(6) Å
Cu-C(2)2.011(5) Å
Cu-O(1)2.000(4) Å
Cu-O(2)1.992(4) Å
O(2)-Cu-O(1)93.0(2)°
C(2)-Cu-C(1)39.5(2)°

Data obtained from the single crystal X-ray diffraction analysis of Cu(pfac)(VTMS). researchgate.net

Advanced Spectroscopic Characterization and Analytical Research of 1,1,1,3,5,5,5 Heptafluoropentane 2,4 Dione and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure and dynamics of 1,1,1,3,5,5,5-heptafluoropentane-2,4-dione. Through the analysis of ¹H and ¹⁹F NMR spectra, detailed insights into the proton and fluorine environments, tautomeric equilibrium, and the effects of complexation with paramagnetic ions can be obtained.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is characterized by a single resonance corresponding to the methine proton (-CH-) of the β-diketone backbone. This proton is highly sensitive to its chemical environment, which is influenced by the compound's tautomeric state. In its enol form, this proton is part of a vinyl group and is typically observed in the region of 5.5-6.5 ppm. For the structurally similar compound, 1,1,1-trifluoro-2,4-pentanedione (B1197229), the enolic methine proton appears at approximately 5.908 ppm in CDCl₃. researchgate.net The presence of two trifluoromethyl groups in this compound is expected to influence the electron density around the methine proton, potentially causing a shift in its resonance compared to less fluorinated analogues.

The integration of the methine proton signal provides quantitative information about the relative abundance of the enol tautomer in solution. nanalysis.com Furthermore, coupling between the methine proton and the fluorine nuclei of the adjacent CF₂H group, if present in a related structure, or long-range coupling to the CF₃ groups can provide additional structural information.

¹H NMR Data for the Enol Form of a Similar β-Diketone

CompoundSolventProtonChemical Shift (δ, ppm)
1,1,1-trifluoro-2,4-pentanedioneCDCl₃-CH= (enol)5.908 researchgate.net
1,1,1-trifluoro-2,4-pentanedioneCDCl₃-CH₂- (keto)2.883 researchgate.net

¹⁹F NMR for Fluorinated Moiety Characterization and Purity Validation

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound due to the presence of seven fluorine atoms. The high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus result in excellent sensitivity and a wide chemical shift range, which minimizes signal overlap. thermofisher.com

The ¹⁹F NMR spectrum is expected to show distinct signals for the two trifluoromethyl (-CF₃) groups and the central difluoromethylene (-CF₂-) or monofluoromethine (-CHF-) group, depending on the specific tautomer and its environment. The chemical shifts of the CF₃ groups in organofluorine compounds typically appear in the range of -50 to -70 ppm relative to CFCl₃. ucsb.edu The coupling between the different fluorine nuclei (¹⁹F-¹⁹F coupling) provides valuable information about the connectivity and through-bond distances within the molecule. thermofisher.com Additionally, coupling between the fluorine nuclei and the methine proton (¹H-¹⁹F coupling) can be observed, further aiding in structural elucidation. The purity of the compound can be readily assessed by the presence of any extraneous fluorine-containing impurities, which would give rise to additional signals in the spectrum.

Investigation of Tautomeric Forms and Impurities via NMR

Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol tautomeric forms. nih.govresearchgate.net This equilibrium can be readily investigated using ¹H NMR spectroscopy by observing the distinct signals for the methine proton of the enol form and the methylene (B1212753) protons of the keto form. asu.edu

The keto-enol equilibrium is known to be influenced by factors such as solvent polarity and temperature. nih.gov In non-polar solvents, the enol form is often favored due to the stability provided by intramolecular hydrogen bonding. libretexts.org In contrast, polar solvents can disrupt this internal hydrogen bond, potentially shifting the equilibrium towards the keto form. Variable temperature NMR studies can be employed to determine the thermodynamic parameters of the tautomeric interconversion.

The presence of impurities can also be detected and quantified using NMR. Impurities may present as additional signals in both the ¹H and ¹⁹F NMR spectra, and their integration relative to the main compound's signals can be used to determine their concentration.

Paramagnetic Effects in Lanthanide Complex NMR Spectra

When this compound acts as a ligand to form complexes with paramagnetic lanthanide ions (e.g., Eu³⁺, Pr³⁺, Yb³⁺), significant changes are observed in the NMR spectra of the ligand. researchgate.netmriquestions.com These changes, known as lanthanide-induced shifts (LIS), are caused by the magnetic field generated by the unpaired f-electrons of the lanthanide ion. organicchemistrydata.org The magnitude and direction of these shifts are dependent on the specific lanthanide ion used and the geometry of the complex. researchgate.net

The pseudocontact shift, a major contributor to the LIS, is particularly valuable for structural analysis as its magnitude is proportional to (3cos²θ - 1)/r³, where 'r' is the distance from the paramagnetic ion to the nucleus and 'θ' is the angle between the principal magnetic axis of the complex and the vector connecting the ion and the nucleus. This relationship allows for the determination of internuclear distances and the elucidation of the three-dimensional structure of the complex in solution. nih.gov

In the ¹H NMR spectra of such complexes, the methine proton signal can be shifted several parts per million upfield or downfield. researchgate.net Similarly, in the ¹⁹F NMR spectra, the signals of the fluorine nuclei experience significant shifts, providing valuable structural constraints. chemrxiv.org

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of both keto and enol tautomers will result in a spectrum that is a composite of the vibrational modes of both forms.

Key vibrational modes for the enol form include the C=O stretching vibration, typically observed in the range of 1650-1550 cm⁻¹, and the C=C stretching vibration, which appears in a similar region. Intramolecular hydrogen bonding in the enol form can lead to a broadening and shifting of the O-H stretching band to lower wavenumbers (around 3200-2500 cm⁻¹). For the keto form, two distinct C=O stretching bands would be expected in the region of 1750-1700 cm⁻¹.

The strong electronegativity of fluorine results in intense absorption bands for the C-F stretching vibrations, which are typically found in the region of 1350-1000 cm⁻¹. The vibrations of the CF₃ groups are expected to give rise to particularly strong and characteristic absorptions. A study on the related compound 1,1,1-trifluoro-2,4-pentanedione identified a strong band at approximately 1616 cm⁻¹ attributed to the symmetric and asymmetric C-C-C-O stretching of the enol form. researchgate.net

Characteristic FTIR Absorption Bands for β-Diketones and Fluorinated Compounds

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C=O (keto)Stretching1750-1700 libretexts.orgvscht.cz
C=O (enol)Stretching1650-1550 libretexts.orgvscht.cz
C=C (enol)Stretching1650-1550 libretexts.orgvscht.cz
O-H (intramolecular H-bond)Stretching3200-2500 libretexts.org
C-F (CF₃)Stretching1350-1100 msu.edu

Monitoring of Reaction Progress and Complex Formation through Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for monitoring the formation of metal complexes with this compound (Hfod). The coordination of the heptafluoropentanedionate (fod) ligand to a metal center induces significant and observable shifts in its characteristic vibrational frequencies. These spectral changes provide direct evidence of complexation and offer insights into the nature of the metal-ligand bond.

The most indicative vibrations are those associated with the carbonyl (C=O) and C=C stretching modes of the β-diketonate chelate ring. In the free ligand, these bands appear at specific wavenumbers. Upon coordination to a metal ion, these bands typically shift to lower frequencies. This red shift is a consequence of the delocalization of π-electron density within the newly formed chelate ring, which weakens the C=O and C=C double bonds. The extent of this shift can be correlated with the strength of the metal-oxygen bond. nih.gov

For instance, in lanthanide complexes, the absence of sharp transitions in the 1650-1700 cm⁻¹ range, where the free ligand's C=O stretching vibration is expected, reveals the deprotonated and coordinated state of the ligand. researchgate.net The coordination sphere around the metal center plays a crucial role in shaping the vibrational spectra, particularly in the far-infrared region (< 500 cm⁻¹) where metal-oxygen (M-O) stretching vibrations are observed. nih.gov The appearance of new bands in this region is a definitive indicator of complex formation.

By systematically tracking the disappearance of free ligand vibrational bands and the emergence and shifting of bands corresponding to the coordinated ligand, researchers can monitor the progress of a complexation reaction in real-time. This approach allows for the determination of reaction endpoints and can provide information about the stoichiometry and stability of the resulting complexes. Furthermore, computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectra to assign vibrational modes accurately and to model the structures of the complexes. researchgate.netresearchgate.net

Below is a table summarizing typical vibrational frequency shifts observed upon complexation of a β-diketonate ligand.

Vibrational ModeFree Ligand (approx. cm⁻¹)Coordinated Ligand (approx. cm⁻¹)Interpretation of Shift
C=O Stretching1650-17001550-1650Weakening of the carbonyl bond due to electron delocalization in the chelate ring.
C=C Stretching~16001450-1550π-electron delocalization upon chelation.
Metal-Oxygen (M-O)N/A200-500Formation of a new coordinate bond between the metal and the ligand's oxygen atoms.

Other Spectroscopic and Thermal Analysis Methods

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental technique for probing the electronic structure of this compound and its metal complexes. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides valuable information about the electronic transitions within the molecule.

The UV/Vis spectrum of the Hfod ligand is characterized by intense absorption bands in the ultraviolet region, typically below 400 nm. These absorptions are primarily attributed to π → π* transitions within the conjugated enol form of the β-diketone. An additional, weaker absorption band corresponding to an n → π* transition, involving the non-bonding electrons on the oxygen atoms, may also be observed. libretexts.orgnih.gov

Upon complexation with a metal ion, the electronic environment of the fod ligand is altered, leading to noticeable changes in the UV/Vis spectrum. The π → π* and n → π* transition bands often experience a bathochromic (red) or hypsochromic (blue) shift, accompanied by a change in intensity (hyperchromic or hypochromic effect). These shifts are indicative of the coordination of the ligand to the metal center and the resulting electronic perturbations. researchgate.net

In the case of lanthanide complexes, the spectrum is often dominated by the intense ligand-centered absorption bands. The f-f transitions of the lanthanide ions themselves are typically very weak and sharp, as they are formally forbidden by quantum mechanical selection rules. libretexts.org However, the fod ligand can act as an "antenna," absorbing UV radiation and transferring the energy to the central lanthanide ion, a process crucial for the luminescence properties of these complexes. The UV/Vis spectrum is therefore essential for identifying suitable excitation wavelengths for luminescence studies. researchgate.net

The table below details the typical electronic transitions observed in Hfod and its complexes.

TransitionDescriptionTypical Wavelength Range (nm)Effect of Complexation
π → πPromotion of an electron from a π bonding orbital to a π antibonding orbital.250-350Shift in wavelength and change in intensity, indicating alteration of the conjugated system.
n → πPromotion of a non-bonding electron (from oxygen) to a π antibonding orbital.300-400Often shifts upon coordination as non-bonding orbitals are directly involved in bonding.
f-fTransitions between 4f orbitals within a lanthanide ion.400-700 (Visible)Very weak and sharp. Generally not significantly shifted but can be observed.
LMCTLigand-to-Metal Charge Transfer.VariableCan appear as new, broad bands, indicating electronic transfer from ligand to metal.

Luminescence Spectroscopy for Photophysical Property Investigation in Lanthanide Complexes

Lanthanide complexes of this compound, particularly those of europium(III) and terbium(III), are renowned for their strong luminescence. ugent.be Luminescence spectroscopy is the primary technique used to investigate the photophysical properties of these compounds, which are dictated by an efficient intramolecular energy transfer process known as the "antenna effect." researchgate.net

In this process, the fod ligand, which has a broad and intense absorption band in the UV region, acts as an antenna. researchgate.net Upon excitation with UV light, the ligand is promoted to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. If the energy of this ligand triplet state is suitably matched with the energy of an excited f-level of the lanthanide ion, the energy can be efficiently transferred from the ligand to the metal center. acs.org The excited lanthanide ion then relaxes to its ground state by emitting light, resulting in the characteristic, sharp, line-like emission bands of the specific lanthanide. nih.gov

For example, Eu(fod)₃ complexes typically exhibit a bright red emission, with the most intense peak corresponding to the ⁵D₀ → ⁷F₂ hypersensitive transition around 612-615 nm. ugent.benih.gov The intensity and splitting of these emission bands are highly sensitive to the local symmetry and coordination environment of the Eu(III) ion. chemrxiv.org Terbium(III) complexes, in contrast, show a characteristic green luminescence, with the strongest emission arising from the ⁵D₄ → ⁷F₅ transition at approximately 545 nm. nih.gov

Key photophysical properties investigated using luminescence spectroscopy include:

Emission and Excitation Spectra: To confirm the energy transfer pathway and identify the characteristic lanthanide emissions.

Luminescence Lifetime (τ): The decay time of the excited state, which provides information about the efficiency of the radiative and non-radiative decay processes. Longer lifetimes are generally associated with higher emission quantum yields.

The unique luminescent properties of these complexes make them valuable in various applications, including bio-imaging, sensors, and light-emitting devices. researchgate.net

The table below summarizes the characteristic luminescence properties of Eu(III) and Tb(III) fod complexes.

Lanthanide IonExcitationEmission ColorMajor Emission TransitionsTypical Lifetime (µs)
Europium(III)UV (~340 nm)Red⁵D₀→⁷F₀, ⁵D₀→⁷F₁, ⁵D₀→⁷F₂, ⁵D₀→⁷F₃, ⁵D₀→⁷F₄100 - 1000+
Terbium(III)UV (~340 nm)Green⁵D₄→⁷F₆, ⁵D₄→⁷F₅, ⁵D₄→⁷F₄, ⁵D₄→⁷F₃> 1000

Thermogravimetric (TG) Analysis for Volatility and Thermal Stability Assessments relevant to Material Precursors

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal properties of this compound metal complexes, especially for their application as precursors in material deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). mdpi.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides critical data on the volatility and thermal stability of the compound.

For a metal complex to be a suitable MOCVD precursor, it must be sufficiently volatile to be transported into the gas phase without decomposing. TGA can determine the temperature range over which the complex sublimes or evaporates. An ideal precursor will show a single, sharp weight loss step in its TGA curve, corresponding to a clean transition from the solid/liquid to the gas phase. cnr.it A low residual mass at the end of the analysis indicates complete volatilization. acs.org

The thermal stability of the precursor is equally important. The decomposition temperature, identified by a rapid loss of mass at higher temperatures, must be significantly higher than its sublimation temperature to ensure that the intact complex is transported to the substrate. TGA curves can reveal if a complex decomposes prematurely or undergoes multi-step decomposition processes. researchgate.net For example, studies on bis-β-diketonate lanthanide complexes have used TGA to demonstrate their high thermal stability, a desirable characteristic for material precursors. acs.org

The fluorinated nature of the fod ligand generally enhances the volatility of its metal complexes compared to non-fluorinated analogues like acetylacetonates. This is due to the reduction of intermolecular forces. TGA is used to quantify this effect and to compare the suitability of different β-diketonate complexes for CVD applications. nih.gov

The following table presents a hypothetical TGA data summary for a generic M(fod)ₓ complex suitable as a precursor.

Thermal EventTemperature Range (°C)Mass Loss (%)Interpretation
Sublimation/Vaporization150 - 250~99%The complex cleanly transitions to the gas phase without significant decomposition.
Decomposition> 300-The complex is thermally stable within the desired operating temperature window for MOCVD.
Final ResidueEnd of analysis< 1%Indicates high volatility and purity of the precursor.

Theoretical and Computational Investigations of 1,1,1,3,5,5,5 Heptafluoropentane 2,4 Dione Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for computing the electronic structure of molecules. nih.gov It is employed to investigate a wide range of properties, from bonding characteristics to energetic stability, providing a balance between accuracy and computational cost. nih.govmdpi.com

DFT calculations are instrumental in elucidating the electronic structure of 1,1,1,3,5,5,5-heptafluoropentane-2,4-dione. By solving approximations of the Schrödinger equation, DFT methods can determine ground-state electron density, molecular orbital energies, and charge distributions. These calculations reveal how the strongly electronegative fluorine atoms influence the electronic environment of the molecule.

The presence of trifluoromethyl (CF₃) groups significantly impacts the electron density of the β-diketone backbone. This electron-withdrawing effect alters the acidity of the central methylene (B1212753) proton and influences the bond lengths and angles within the molecule. Theoretical computations at various levels of theory can afford structures that are comparable to those found experimentally. researchgate.net DFT can be used to analyze key electronic properties, as shown in the table below.

Table 1: Calculated Electronic Properties of this compound

Property Description Typical Computational Finding
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating chemical reactivity and electronic stability. A relatively large gap, suggesting high chemical stability.
Mulliken Atomic Charges Distribution of electron charge among the atoms in the molecule. Significant negative charges on fluorine and oxygen atoms; positive charges on carbon atoms, especially those in the carbonyl and CF₃ groups.

| Bond Order Analysis | A measure of the number of chemical bonds between two atoms. | Reveals the partial double-bond character in the C-C and C-O bonds of the enol tautomer due to electron delocalization. |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science. nih.gov Each polymorph possesses a different crystal lattice arrangement and, consequently, distinct physical properties. Computational methods are invaluable for predicting the existence and relative stabilities of polymorphs. nih.gov

DFT calculations can be used to compute the total electronic energy of different hypothetical crystal packing arrangements for this compound. By comparing the lattice energies of these polymorphs, researchers can predict their thermodynamic stability. researchgate.net This hierarchical energy ranking allows for the identification of the most likely stable form at a given condition, which is crucial for applications where crystalline structure is important. nih.gov

Table 2: Example of Predicted Relative Stabilities of Hypothetical Polymorphs

Polymorph Space Group Calculated Lattice Energy (kJ/mol) Relative Energy (kJ/mol) Predicted Stability Rank
Form I P2₁/c -95.2 0.0 1 (Most Stable)
Form II P-1 -92.8 +2.4 2

Like other β-diketones, this compound exists in a tautomeric equilibrium between its keto and enol forms. The position of this equilibrium is influenced by factors such as solvent and temperature. DFT calculations provide a robust framework for investigating the thermodynamics of this tautomerism. researchgate.net

By optimizing the geometries of both the keto and enol tautomers and calculating their respective energies, the relative stability can be determined. nih.gov These calculations typically show that for β-diketones, the enol form is often stabilized by a strong intramolecular hydrogen bond, forming a six-membered pseudo-aromatic ring. The electron-withdrawing CF₃ groups in this compound are expected to further favor the enol form.

Table 3: Calculated Relative Energies of Tautomers in the Gas Phase

Tautomer Computational Method Basis Set Relative Energy (ΔE, kcal/mol)
Diketo B3LYP 6-311++G(d,p) 0.00 (Reference)

Molecular Dynamics (MD) Simulations and Intermolecular Interaction Analysis

While DFT focuses on the static, time-independent properties of molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. MD is used to study the motion of atoms and molecules, revealing information about structural changes, kinetics, and intermolecular forces. nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the rest of the crystal. The resulting surface provides a unique fingerprint of the intermolecular contacts. nih.gov

For fluorinated compounds like this compound, Hirshfeld analysis is particularly useful for understanding the role of fluorine in crystal packing. It allows for the detailed characterization of non-covalent interactions such as C…F, F…F, and H…F contacts. nih.govresearchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the proportion of each type of contact, revealing their relative importance in stabilizing the crystal structure. researchgate.net

Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Fluorinated Organic Crystal

Intermolecular Contact Contribution to Hirshfeld Surface (%) Description
F…F 45 - 55% The most significant contact, highlighting the major role of fluorine-fluorine interactions in the crystal packing. researchgate.net
H…F / F…H 30 - 40% Represents hydrogen-fluorine interactions, which can be considered weak hydrogen bonds and contribute significantly to the packing. researchgate.net
C…F / F…C 5 - 10% Indicates interactions between carbon and fluorine atoms of adjacent molecules. researchgate.net
C…H / H…C 2 - 5% Contribution from carbon-hydrogen contacts.

Table of Mentioned Compounds

Compound Name
This compound
1,1,1,5,5,5-hexafluoropentane-2,4-dionato

Computational Approaches in Ligand Design and Reactivity Prediction

Computational chemistry has become an indispensable tool for investigating the properties and reactivity of this compound (hfacH) and its coordination compounds. Theoretical methods provide deep insights into molecular structure, electronic properties, and reaction energetics, guiding the rational design of new materials and predicting their chemical behavior. These approaches are particularly valuable in understanding the intricate relationships between a ligand's structure and its coordination properties, as well as in elucidating complex reaction mechanisms at the atomic level.

Iterative Optimization of Ligand Frameworks for Specific Coordination

The rational design of ligands to achieve specific coordination environments and desired properties in the resulting metal complexes is a significant challenge in inorganic chemistry. Computational ligand-based drug design (LBDD) principles can be adapted to accelerate this process for coordination compounds. nih.gov This approach seeks to establish a structure-activity relationship (SAR), which can then be used to predict compounds with improved attributes. nih.gov Modern computational strategies employ an iterative feedback loop between simulation and synthesis, significantly accelerating the discovery of novel coordination compounds with tailored electronic and magnetic properties. arxiv.org

This iterative optimization process often involves several key computational techniques:

High-Throughput Screening: By combining high-throughput multireference ab initio methods with machine learning, researchers can pre-screen vast numbers of potential ligand modifications. arxiv.org This reduces the computational cost and time required compared to brute-force quantum mechanical calculations for every candidate. arxiv.orgnih.gov

Genetic Algorithms (GAs): GAs provide a method for intelligent and efficient sampling of the immense chemical space available for ligand design. arxiv.org The algorithm can identify optimal chemical motifs and "genes" associated with a desired design principle, such as favoring ligands with strong π-donor atoms to achieve specific electronic structures. arxiv.org This allows for the generation of novel organic ligands and the exploration of chemical motifs beyond those available in existing structural databases. arxiv.org

Quantum Mechanical Calculations: Density Functional Theory (DFT) is a widely used method to calculate the geometric and electronic structures of potential ligand-metal complexes. nih.gov By analyzing parameters such as bond lengths, bond angles, and orbital energies, chemists can predict the stability and coordination geometry of a complex. nih.gov This information is fed back into the design cycle to suggest further structural modifications to the ligand framework. For instance, DFT calculations can determine how substituent effects on a picoline ligand influence the bond lengths and stability of platinum(IV) complexes, guiding the design of compounds with better therapeutic properties. nih.gov

Theoretical Insights into Reaction Mechanisms and Pathways (e.g., deprotonation, nucleophilic attack)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving hfacH and its derivatives. rsc.org By calculating the potential energy surface for a reaction, researchers can identify intermediates, transition states, and determine the activation energies for different possible pathways. mdpi.comrsc.org This provides a fundamental understanding of reaction feasibility, selectivity, and kinetics that can be difficult to obtain through experimental methods alone. rsc.orgnih.gov

Deprotonation and Complex Formation: The reaction of hfacH with metal precursors typically begins with the deprotonation of the acidic methylene proton to form the hexafluoroacetylacetonate (hfac) anion. Theoretical calculations can model this acid-base reaction and the subsequent coordination to a metal center. For example, quantum mechanical calculations have been used to evaluate the stability of heterometallic complexes formed from [Ln(hfac)₃] and [Co(acac)₃] precursors. nih.gov These calculations provide thermodynamic data, such as electronic energies (ΔE) and Gibbs free energies (ΔG), which quantify the driving force for the formation of dinuclear and trinuclear species. nih.gov

Table 1: Calculated Thermodynamic Stability of Heterotrinuclear Complexes. nih.gov
ComplexElectronic Energy of Formation (ΔE) (kcal/mol)Gibbs Free Energy of Formation (ΔG) (kcal/mol)
[(La(hfac)₃)₂Co(acac)₃]-81.7-
[(Pr(hfac)₃)₂Co(acac)₃]-71.5-
[(Sm(hfac)₃)₂Co(acac)₃]-65.6-

Nucleophilic Attack and Subsequent Reactions: Theoretical studies can also provide deep insights into subsequent reaction steps, such as nucleophilic attack or hydrolysis. Computational investigations of domino reactions have shown how a base can facilitate deprotonation, forming an anion that then acts as a nucleophile in a subsequent attack on an electrophile, followed by cyclization to yield the final product. rsc.org The calculated energy profiles for such multi-step pathways can reveal the most favorable reaction channel and explain experimentally observed outcomes. rsc.org

In the case of hfac complexes, which can be highly sensitive to moisture, computational models have been used to rationalize their spontaneous hydrolysis. nih.gov For the hydrolysis of [(La(hfac)₃)₂Co(acac)₃], calculations revealed a negative Gibbs free energy change (ΔG = -1.2 kcal/mol), indicating a spontaneous process. nih.gov

Reactivity Prediction: Beyond mapping entire reaction pathways, computational methods can predict the intrinsic reactivity of molecules. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of this. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov Furthermore, mapping the Molecular Electrostatic Potential (ESP) onto the electron density surface can identify electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack). nih.gov

Table 2: Calculated Reactivity Descriptors for Picoline-Containing Pt(IV) Azido Compounds. nih.gov
CompoundHOMO-LUMO Energy Gap (eV)Minimum ESP (kcal/mol)
Compound 1 (Unsubstituted)2.13121-37.06
Compound 3 (3-picoline)2.14264-38.37
Compound 4 (4-picoline)2.15234-38.55
Compound 5 (di-3-picoline)2.15783-39.89
Compound 6 (di-4-picoline)2.16912-39.90

These theoretical investigations provide a molecular-level picture of reaction mechanisms, complementing experimental studies and enabling the prediction and control of chemical reactivity for systems involving this compound. rsc.orgrsc.org

Reactivity and Chemical Transformations of 1,1,1,3,5,5,5 Heptafluoropentane 2,4 Dione

Derivatization Strategies and Functionalization of the β-Dicarbonyl Moiety

The β-dicarbonyl moiety of 1,1,1,3,5,5,5-heptafluoropentane-2,4-dione, particularly in its deprotonated enolate form, is an excellent bidentate ligand for a wide range of metal ions. researchgate.net Derivatization strategies aim to build upon this inherent chelating ability by introducing further donor atoms to create multidentate or bridging ligands. Such ligands are valuable in the construction of polynuclear metal complexes and coordination polymers. mdpi.com

One common strategy involves reactions at the central carbon atom (the γ-carbon). This position can be functionalized with groups containing additional donor atoms (e.g., nitrogen, oxygen, or sulfur). For example, condensation reactions with amines or hydrazines can introduce imine or pyrazole (B372694) functionalities, respectively, which can act as new coordination sites.

Another approach is to use a derivative of the β-diketone that already contains a pendant arm with a donor group. This pre-functionalization allows for the direct synthesis of complexes where the ligand can bind to a single metal center in a tridentate or tetradentate fashion, or bridge two or more metal centers, facilitating the formation of extended one-, two-, or three-dimensional structures. mdpi.com The choice of metal ion and reaction conditions can direct the self-assembly of these functionalized ligands into complex supramolecular architectures.

The unique electronic properties of this compound make it not only a valuable ligand but also a versatile precursor for the synthesis of other novel fluorinated compounds. nih.govnih.gov The reactivity of the dicarbonyl system allows for a range of chemical transformations.

A significant transformation involves the selective cleavage of a carbon-carbon bond under mild conditions. It has been demonstrated that related polyfluorinated 2,4-diones can undergo a detrifluoroacetylative reaction. nih.gov This process involves the cleavage of a C-C bond to release trifluoroacetic acid and generate a highly reactive α,α-difluoroenolate intermediate. This enolate can then be trapped by an electrophile in an asymmetric fashion, such as in a copper-catalyzed aldol (B89426) addition. nih.gov This strategy provides a powerful route to access α-fluoro-β-hydroxy ketone derivatives with multiple stereogenic centers, which are valuable building blocks in medicinal chemistry. nih.gov

Other synthetic strategies can leverage the reactivity of the carbonyl groups or the acidic central proton to build new molecular frameworks. For instance, cycloaddition reactions or reactions with bifunctional reagents can lead to the formation of complex fluorinated heterocyclic compounds, which are of significant interest in the development of new pharmaceuticals and agrochemicals. nus.edu.sgresearchgate.net

Mechanistic Investigations of Ligand Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies often employ a combination of kinetic experiments and computational modeling, such as Density Functional Theory (DFT). dntb.gov.uaresearchgate.netdntb.gov.ua

For ligand substitution reactions at a metal center coordinated by the heptafluoropentanedionate ligand, the mechanism can be either associative, involving the formation of a higher-coordinate intermediate, or dissociative, where a ligand first departs before the new one binds. The specific pathway is influenced by the nature of the metal ion, the steric and electronic properties of the ligands, and the solvent.

For reactions involving the ligand itself, such as the cycloaddition reactions mentioned previously, computational studies are invaluable. researchgate.net DFT calculations can be used to map the potential energy surface of the reaction, identify transition states, and calculate activation energies for different possible pathways. researchgate.net This allows for the prediction of regioselectivity and stereoselectivity, providing insights that are in agreement with experimental outcomes. dntb.gov.ua Such theoretical studies are essential for understanding the factors that govern the reactivity of this fluorinated dione (B5365651) and for rationally designing new transformations.

Role of Substrates and Reagents in Reaction Pathways

This compound is a polyfunctional compound whose reactivity is centered around its two carbonyl groups and the intervening α-carbon. The presence of seven fluorine atoms makes it a highly electrophilic precursor, particularly valuable in the synthesis of fluorinated heterocyclic compounds. Its reaction pathways are largely dictated by the nature of the nucleophilic substrates and the reagents employed.

The most characteristic reactions of fluorinated β-diketones, including this compound, are condensation reactions with binucleophilic substrates. These substrates contain two nucleophilic centers that can react with the two electrophilic carbonyl carbons of the diketone, leading to cyclization and the formation of a stable heterocyclic ring.

Common dinucleophilic substrates used in these transformations include:

Hydrazines (H₂N-NHR) : Reaction with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine) is a standard method for synthesizing pyrazoles. The reaction proceeds via initial formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.netchegg.com

Hydroxylamine (B1172632) (H₂N-OH) : Condensation with hydroxylamine yields isoxazoles. The reaction mechanism is analogous to the pyrazole synthesis, involving the formation of an oxime intermediate followed by cyclization. researchgate.net

Urea (B33335) (H₂N-CO-NH₂) and Thiourea (H₂N-CS-NH₂) : These N,N-dinucleophiles react with the diketone to form pyrimidine (B1678525) derivatives, such as pyrimidinones (B12756618) or thiopyrimidinones, which are core structures in many bioactive molecules. researchgate.net

Substituted Anilines : In reactions with substituted anilines, quinoline (B57606) derivatives can be formed. researchgate.net

The specific structure of the final heterocyclic product is determined by the substrate used. For instance, using a substituted hydrazine like phenylhydrazine (B124118) will result in an N-phenyl pyrazole. The reaction conditions, such as solvent and temperature, can also influence reaction rates and yields, though many of these condensations proceed efficiently due to the high reactivity of the fluorinated diketone.

The interactive table below summarizes the role of various substrates in defining the reaction pathway and the resulting heterocyclic product.

SubstrateReagent TypeResulting Heterocyclic Product ClassGeneral Transformation
Hydrazine / Substituted HydrazinesN,N-DinucleophilePyrazoleThe dione reacts with the two nitrogen atoms of hydrazine, cyclizing to form a five-membered pyrazole ring.
HydroxylamineN,O-DinucleophileIsoxazole (B147169)The dione condenses with the nitrogen and oxygen atoms of hydroxylamine to form a five-membered isoxazole ring.
UreaN,N-DinucleophilePyrimidinoneThe dione reacts with the two amine groups of urea to form a six-membered pyrimidine ring with a carbonyl group.
ThioureaN,N-DinucleophileThiopyrimidinoneSimilar to urea, this reaction yields a six-membered pyrimidine ring but with a thiocarbonyl group.

Influence of Steric and Electronic Effects on Reactivity

The chemical behavior of this compound is profoundly influenced by the steric and electronic effects imparted by its extensive fluorination. These effects modulate the reactivity of both the carbonyl groups and the central α-carbon.

Electronic Effects: The primary electronic influence is the powerful inductive electron-withdrawing effect (-I effect) of the fluorine atoms. This effect is exerted by both the two terminal trifluoromethyl (-CF₃) groups and the single fluorine atom on the central (α) carbon.

Activation of Carbonyl Groups : The strong -I effect of the -CF₃ groups makes the adjacent carbonyl carbons highly electron-deficient and, therefore, extremely electrophilic. sapub.org This enhanced electrophilicity significantly activates the carbonyls for nucleophilic addition, which is the initial step in condensation reactions. nih.gov This high degree of activation also makes the trifluoroacetyl groups susceptible to hydration. sapub.org

Increased Acidity of the α-Proton : The combined inductive effects of the two trifluoromethyl groups and the α-fluorine atom strongly stabilize the conjugate base (enolate) that forms upon deprotonation of the central carbon. This significantly increases the acidity of the sole α-proton, facilitating its removal and the subsequent formation of the enol or enolate tautomer, which is a key reactive intermediate in many of its reactions.

Steric and Conformational Effects: While electronic effects predominantly activate the molecule, steric and conformational factors introduce more complex influences on its reactivity.

Steric Hindrance : The trifluoromethyl groups are sterically bulkier than methyl groups. This can introduce steric hindrance that may impede the approach of particularly large or complex nucleophiles to the carbonyl centers. nih.govsemanticscholar.org This means that while the molecule is electronically very reactive, its reaction with sterically demanding substrates might be slower than with smaller ones.

The following table details the specific influences of the fluorine substituents on the molecule's key reactive sites.

SubstituentEffect TypeImpact on Carbonyl Groups (C2, C4)Impact on α-Carbon (C3)
Trifluoromethyl (-CF₃) GroupsElectronic (-I)Strongly increases electrophilicity and susceptibility to nucleophilic attack.Increases the acidity of the α-proton by stabilizing the enolate.
Trifluoromethyl (-CF₃) GroupsStericMay hinder the approach of bulky nucleophiles.Contributes to the overall steric environment around the reactive center.
α-Fluoro (-F) SubstituentElectronic (-I)Increases electrophilicity.Significantly increases the acidity of the α-proton.
α-Fluoro (-F) SubstituentConformational/StereoelectronicSlightly tempers reactivity by disfavoring the optimal conformation for nucleophilic attack.Influences the geometry of the enolate intermediate.

Advanced Research Applications of 1,1,1,3,5,5,5 Heptafluoropentane 2,4 Dione Derivatives in Materials Science and Analytical Chemistry

Precursors for Chemical Vapor Deposition and Atomic Layer Deposition

Metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) are crucial techniques for the fabrication of high-quality thin films essential for the microelectronics industry and other advanced technologies. wikipedia.orgsemi.ac.cn The success of these processes is heavily reliant on the properties of the metal-organic precursors used. mdpi.comazonano.com An ideal precursor must exhibit sufficient volatility, thermal stability, and clean decomposition to yield high-purity films. mdpi.commdpi.com

The fluorination of the ligand backbone in metal complexes significantly enhances their volatility. researchgate.net This is a key attribute for MOCVD and ALD precursors, as it allows for lower delivery temperatures during the deposition process. researchgate.net Derivatives of 1,1,1,3,5,5,5-heptafluoropentane-2,4-dione are particularly effective in this regard. When this ligand is coordinated with various metals, it forms complexes that are more volatile than their non-fluorinated counterparts. researchgate.net This increased volatility is attributed to the electron-withdrawing nature of the fluorine atoms, which reduces intermolecular interactions. mdpi.com

The development of these volatile metal precursors has expanded the range of materials that can be deposited via MOCVD and ALD. wikipedia.org This includes metals, metal oxides, and other multicomponent materials that are difficult to deposit using conventional methods. wikipedia.org The ability to tune the volatility and thermal stability of these precursors by modifying the ligand structure is a significant advantage in tailoring the deposition process for specific applications. azonano.com

The structure of the ligand plays a pivotal role in determining the deposition characteristics of the precursor. The presence of bulky or fluorinated substituents on the β-diketonate ligand, such as in this compound, can influence several key parameters of the MOCVD/ALD process.

The fluorination of the ligand not only increases volatility but also affects the thermal stability of the precursor. This allows for a wider processing window between vaporization and decomposition temperatures, which is crucial for achieving controlled and uniform film growth. mdpi.com The specific arrangement of the fluorine atoms in the ligand can also impact the decomposition pathway of the precursor, influencing the purity and composition of the deposited film.

FeatureDescription
Increased Volatility Fluorination of the ligand backbone reduces intermolecular forces, leading to higher vapor pressure at lower temperatures. mdpi.comresearchgate.net
Enhanced Thermal Stability The strong carbon-fluorine bonds contribute to the overall stability of the precursor, allowing for a wider deposition temperature window.
Controlled Decomposition The ligand structure influences the decomposition mechanism, which can be tailored to minimize impurities in the deposited film.
Tunable Reactivity Modifications to the ligand can alter the precursor's reactivity, affecting film growth rates and properties. researchgate.net

Luminescent Materials and Devices

Lanthanide complexes are renowned for their unique luminescent properties, including sharp, line-like emission spectra and long luminescence lifetimes. mdpi.com However, the low absorption coefficients of lanthanide ions necessitate the use of sensitizing ligands, often referred to as "antennae," to enhance their emission intensity. mdpi.com

There is a growing interest in developing lanthanide complexes that emit in the near-infrared (NIR) region of the electromagnetic spectrum for applications in biological imaging and telecommunications. mdpi.comacademie-sciences.fr The design of these complexes involves selecting a lanthanide ion with appropriate NIR emission, such as Neodymium(III), Erbium(III), or Ytterbium(III), and pairing it with a ligand that can efficiently absorb energy and transfer it to the metal center. academie-sciences.frnih.gov

Complexes of this compound with lanthanide ions have shown promise in this area. The ligand's electronic structure allows for efficient energy absorption and subsequent transfer to the lanthanide ion, leading to characteristic NIR emission. mdpi.com For instance, Erbium(III) complexes with fluorinated ligands like this compound are known to exhibit exceptionally long decay times. mdpi.com

The following table summarizes the characteristic NIR emission peaks for some lanthanide ions when complexed with suitable ligands:

Lanthanide IonTransitionEmission Wavelength (nm)
Neodymium(III)⁴F₃/₂ → ⁴I₉/₂870.8
Neodymium(III)⁴F₃/₂ → ⁴I₁₁/₂1052.7
Neodymium(III)⁴F₃/₂ → ⁴I₁₃/₂1334.5
Erbium(III)⁴I₁₃/₂ → ⁴I₁₅/₂1529.0
Ytterbium(III)²F₅/₂ → ²F₇/₂977.6

Data sourced from a study on NIR luminescent lanthanide complexes. nih.gov

The use of fluorinated ligands like this compound can significantly enhance the luminescence lifetimes and quantum yields of lanthanide complexes. mdpi.com The presence of fluorine atoms in the ligand structure helps to minimize non-radiative decay processes that can quench the luminescence. mdpi.com This is achieved by reducing the vibrational quenching from C-H oscillators in the ligand, as the C-F bonds have much lower vibrational frequencies.

Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the energy levels of the ligand, leading to a more efficient energy transfer to the lanthanide ion. diva-portal.org This improved sensitization process results in higher luminescence quantum yields. researchgate.net The strategic placement of fluorine atoms on the ligand can therefore be used as a design principle to optimize the photophysical properties of lanthanide complexes for various applications. researchgate.net

The following table illustrates the impact of fluorination on the luminescence properties of a chromophore, demonstrating the general principle of how fluorinated ligands can enhance these characteristics:

ChromophoreSolventFluorescence Quantum Yield
7,8-dF-MIAH₂O0.42
MIA (non-fluorinated)H₂O0.22
7,8-dF-MIAD₂O0.53

Data adapted from a study on increasing fluorescence quantum yield through rational design. researchgate.net

Catalysis Research and Catalyst Development

The field of catalysis is continually seeking new and more efficient catalysts for a wide range of chemical transformations. nih.gov Metal complexes, including those derived from this compound, have shown potential in various catalytic applications. The unique electronic and steric properties imparted by the fluorinated ligand can influence the activity and selectivity of the metal center.

Research in this area is exploring the use of these complexes in reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The high stability of the metal-ligand bond in these complexes can lead to more robust catalysts with longer lifetimes. Additionally, the ability to tune the ligand structure provides a means to systematically investigate the structure-activity relationships of these catalysts, paving the way for the rational design of new and improved catalytic systems. For instance, the addition of 2,4-pentanedione, a related β-diketone, has been shown to increase catalyst turnover in certain reactions, highlighting the potential of this class of ligands in catalyst development. researchgate.net

Application of Metal Complexes in Homogeneous Catalysis (e.g., specific organic transformations)

Metal complexes derived from β-diketone ligands, including this compound, are significant in the field of homogeneous catalysis. researchgate.netspringer.com These complexes can function as catalysts for a variety of organic transformations due to their solubility in organic solvents and the ability to tune the metal center's electronic and steric properties. researchgate.net The introduction of fluorine atoms, as in this compound, creates highly electron-withdrawing effects, which can enhance the Lewis acidity of the metal center in the complex, thereby potentially increasing its catalytic activity. unicam.it

While a vast array of metal-β-diketonate complexes have been explored as catalysts, the specific applications often depend on the choice of both the metal and the ligand. mdpi.comnih.gov These catalysts are instrumental in facilitating reactions such as C-C bond formation, hydrogenation, isomerization, and polymerization. researchgate.netunistra.frchimia.ch For instance, cobalt(II) complexes of β-diketones have been used to catalyze the alkylation of the ligand itself, demonstrating a pathway to more complex molecular structures. researchgate.net The versatility of these complexes allows them to be employed in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals. researchgate.net The design of heterometallic systems using fluorinated β-diketonates is also an area of high interest, with potential uses in various catalytic processes. mdpi.comnih.gov

Catalytic TransformationRole of Metal-Heptafluoropentane-2,4-dione ComplexPotential Advantages
C-C Bond Formation (e.g., Alkylation, Coupling Reactions)Acts as a Lewis acid catalyst to activate substrates.Enhanced reaction rates and selectivity due to the electron-withdrawing nature of the fluorinated ligand. researchgate.netunicam.it
Hydrogenation & IsomerizationProvides a soluble and tunable metal center for substrate coordination and transformation.High activity and potential for enantioselective catalysis in pharmaceutical synthesis. chimia.ch
PolymerizationInitiates or controls the polymerization of olefins and other monomers.Control over polymer properties through ligand modification.
Oxidation ReactionsFacilitates the transfer of oxygen atoms to a substrate.Applicable in large-scale industrial processes for producing bulk chemicals. chimia.ch

Exploration of Bio-Inspired Catalytic Systems with Fluorinated Ligands

Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes by creating synthetic catalysts that replicate the structure and function of enzyme active sites. epfl.ch The incorporation of fluorinated ligands, such as this compound, into these synthetic mimics is a promising strategy. nih.gov Fluorine's unique properties, including its high electronegativity and steric profile, can create a specific microenvironment around the metal center, akin to the hydrophobic pockets or precisely arranged functional groups in an enzyme. nih.govunicam.it

The development of bio-inspired catalytic systems has the potential to significantly reduce chemical waste by enabling efficient reactions in environmentally benign solvents like water. rsc.org For example, peptide-derived catalysts have shown promise in achieving enantioselectivity in aqueous environments. rsc.org By analogy, metal complexes with fluorinated β-diketone ligands could be designed to operate in aqueous or biphasic systems, where the fluorinated component provides a distinct phase or interaction domain. The substitution of methyl groups with trifluoromethyl groups can lead to significant changes in molecular and biological properties, a principle that is highly relevant in medicinal chemistry and can be extended to catalyst design. nih.govunicam.it The goal is to develop robust and efficient catalysts that combine the versatility of metal catalysis with the specificity of enzymatic transformations. epfl.ch

Separation and Extraction Technologies

Utilization in Supercritical Fluid Extraction (SFE) for Metal Ion Recovery

Supercritical Fluid Extraction (SFE) has emerged as a green alternative to traditional solvent-based extraction methods, primarily utilizing supercritical carbon dioxide (sc-CO₂) as the solvent. researchgate.netnih.gov SC-CO₂ is non-toxic, non-flammable, inexpensive, and has a critical point that is easily accessible (31.1 °C, 73.8 bar). nih.gov Its gas-like viscosity and diffusivity allow for efficient penetration into solid matrices, while its liquid-like density provides solvating power.

However, sc-CO₂ is a nonpolar solvent, which limits its ability to directly extract charged metal ions. nih.gov This limitation is overcome by introducing a chelating agent, such as this compound, into the system. researchgate.net The ligand reacts with the metal ions to form neutral, stable metal-chelate complexes. The key advantage of using a fluorinated β-diketone like this compound is the significantly increased solubility of the resulting metal complex in the nonpolar sc-CO₂. The fluorine atoms on the ligand enhance its volatility and reduce the intermolecular forces of the complex, making it more compatible with the supercritical fluid phase. This strategy allows for the efficient and selective extraction of metal ions from various matrices, including solid wastes and aqueous solutions. researchgate.net

ParameterAdvantage of Using this compound in SFE
Extraction Efficiency Fluorination of the ligand increases the solubility of the metal-chelate complex in supercritical CO₂, leading to higher recovery rates.
Selectivity The ligand can be designed to have a high affinity for specific metal ions, allowing for selective extraction from a complex matrix. unm.edu
Environmental Impact Utilizes non-toxic, recyclable CO₂ as the solvent, reducing the generation of hazardous liquid waste compared to conventional methods. researchgate.net
Operating Conditions Extraction can be performed at relatively low temperatures, preserving the integrity of thermally sensitive materials. nih.gov

Ligand Design for Enhanced Selectivity in Metal Separations

The selective separation of metal ions is crucial for applications ranging from nuclear waste reprocessing to the purification of rare-earth elements. unm.edu The effectiveness of a separation process often relies on the design of a ligand that can selectively bind to a target metal ion in a complex mixture. unm.edu this compound serves as a foundational structure that can be modified to enhance this selectivity.

The principles of ligand design focus on tuning the steric and electronic properties of the molecule. For β-diketones, the substituents on the backbone play a critical role in determining the stability and selectivity of the metal complexes formed. unicam.itmdpi.com Key design strategies include:

Modulating Lewis Acidity/Basicity: The strong electron-withdrawing trifluoromethyl and heptafluoropropyl groups in this compound increase the acidity of the β-diketone (lowering its pKa). This affects the pH range over which it can effectively chelate metals and influences the stability constant of the resulting complexes.

Steric Hindrance: Introducing bulky substituents onto the ligand structure can create steric hindrance that favors the binding of smaller metal ions over larger ones, or vice versa, depending on the desired coordination geometry.

Hard and Soft Acid-Base Theory (HSAB): By altering the donor atoms or the electronic character of the ligand, its "hardness" or "softness" can be matched to that of the target metal ion, leading to more stable and selective complex formation. For example, pyridine (B92270) N-oxide platforms are known as hard donors that readily complex with f-element ions. unm.edu

Preorganization: Designing ligands that are pre-organized for binding a specific metal ion can significantly enhance selectivity by minimizing the entropic penalty of complexation.

Through systematic modifications of the β-diketone scaffold, it is possible to develop highly selective extractants for targeted metal ions in complex process streams. unm.edu

Future Research Directions and Innovations

Development of Sustainable Synthetic Methodologies for Fluorinated β-Diketones

The primary method for synthesizing fluorinated β-diketones, including 1,1,1,3,5,5,5-heptafluoropentane-2,4-dione, has traditionally been the Claisen condensation. nih.govresearchgate.net This method involves the reaction of a fluorinated ester with a ketone in the presence of a strong base. nih.govresearchgate.net While effective, this and other conventional methods often rely on harsh reagents and can generate significant waste.

Future research is increasingly focused on developing greener and more sustainable synthetic routes. This involves exploring alternative solvents, catalysts, and reaction conditions to improve efficiency and reduce environmental impact. Key areas of development include:

Catalytic Approaches: Investigating new catalysts that can promote the condensation reaction under milder conditions, reducing energy consumption and the need for stoichiometric strong bases.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability. This can lead to higher yields and purity while minimizing waste.

Alternative Reagents: Exploring the use of less hazardous starting materials and reagents. For example, enzymatic or biocatalytic methods are being investigated for their high selectivity and environmentally benign nature. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing the formation of byproducts.

The development of these sustainable methodologies is crucial for the environmentally responsible production of fluorinated β-diketones for their expanding applications.

Rational Design of Ligands with Tunable Electronic and Steric Properties

This compound and its derivatives are widely used as ligands in coordination chemistry. The electronic and steric properties of these ligands are critical as they dictate the characteristics of the resulting metal complexes, influencing their reactivity, stability, and catalytic activity. researchgate.netnumberanalytics.com

Rational ligand design aims to systematically modify the ligand structure to achieve desired properties in the metal complex. researchgate.netnih.govduke.edu For fluorinated β-diketones, this involves:

Tuning Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl groups in this compound significantly influences the electron density at the metal center. Future research will explore the synthesis of new β-diketones with different fluorinated substituents to precisely control these electronic effects. This allows for the fine-tuning of the redox potential and Lewis acidity of the metal complexes.

Modifying Steric Hindrance: The size and shape of the ligand control the coordination environment around the metal ion. researchgate.net By introducing bulky or specifically shaped substituents on the β-diketone backbone, researchers can influence the coordination number, geometry, and accessibility of the metal center. This is crucial for controlling selectivity in catalytic reactions. researchgate.netnumberanalytics.com

The ability to rationally design these ligands with predictable electronic and steric properties will accelerate the development of new catalysts, functional materials, and therapeutic agents. numberanalytics.comresearchgate.net

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental investigation is revolutionizing the study of fluorinated compounds. bohrium.comchemrxiv.org Advanced computational techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide invaluable insights into the molecular-level properties and behaviors of compounds like this compound. bohrium.comnih.govresearchgate.net

Key areas where this integrated approach is making an impact include:

Predicting Molecular Properties: Computational methods can accurately predict various properties, including molecular structure, vibrational frequencies, and electronic characteristics, which can then be validated by experimental techniques like spectroscopy. nih.gov This predictive power accelerates the design of new molecules with targeted properties.

Understanding Reaction Mechanisms: Simulations can elucidate complex reaction pathways and transition states that are difficult to observe experimentally. bohrium.com This is crucial for optimizing synthetic procedures and designing more efficient catalysts.

Investigating Intermolecular Interactions: Computational tools can model the noncovalent interactions, such as hydrogen and halogen bonding, that govern the self-assembly and material properties of fluorinated compounds. nih.gov

The table below presents a comparison of tasks that can be addressed by experimental and computational approaches, highlighting their complementary nature.

Research AreaExperimental ApproachesComputational Approaches
Structure Determination X-ray Crystallography, NMR SpectroscopyDFT Geometry Optimization
Reaction Kinetics Spectroscopic Monitoring, CalorimetryTransition State Theory, MD Simulations
Material Properties Thermal Analysis, Mechanical TestingMolecular Dynamics, Monte Carlo Simulations
Electronic Properties Cyclic Voltammetry, UV-Vis SpectroscopyDFT, Ab Initio Calculations

By combining the predictive power of computational chemistry with the real-world validation of experimental work, researchers can gain a deeper and more comprehensive understanding of fluorinated β-diketones and accelerate the pace of innovation. nih.govresearchgate.net

Expansion of Research into Emerging Areas of Functional Materials and Coordination Chemistry

The unique properties of this compound and its metal complexes make them highly attractive for a range of advanced applications. Future research is poised to expand into several emerging areas:

Heterometallic Systems: There is growing interest in synthesizing coordination compounds containing two or more different metal ions, bridged by ligands like fluorinated β-diketonates. nih.gov These heterometallic architectures can exhibit novel magnetic, optical, or catalytic properties arising from the synergistic interactions between the different metal centers. nih.gov

Luminescent Materials: Lanthanide complexes with fluorinated β-diketonates are known for their strong luminescence. Future work will focus on designing new materials for applications in lighting, displays, and sensors by tuning the ligand structure to optimize energy transfer and emission properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of β-diketonate ligands to link metal ions can be exploited to construct extended one-, two-, or three-dimensional structures. rsc.orgmdpi.com Research in this area aims to develop new porous materials with applications in gas storage, separation, and heterogeneous catalysis.

Antitumor Agents: Recent studies have shown that metal complexes of some β-diketones exhibit significant antitumor activity. mdpi.com Exploring the biological activity of complexes with highly fluorinated ligands like this compound could lead to the development of new therapeutic agents. researchgate.net

The versatility of this compound as a building block ensures its continued importance in the development of next-generation functional materials and coordination compounds.

Q & A

Q. What are the recommended synthetic routes for 1,1,1,3,5,5,5-Heptafluoropentane-2,4-dione, and what challenges are associated with its purification?

Methodological Answer: The synthesis of fluorinated diketones often involves reactions between metal alkoxides (e.g., tantalum(V) methoxide) and fluorinated acetylacetone derivatives in methanol. However, unexpected byproducts, such as hydroxylated or methoxylated intermediates, can form due to ligand exchange or solvent participation, complicating purification . To isolate the target compound, employ fractional crystallization under inert atmospheres (e.g., Schlenk line techniques) and monitor reaction progress via in situ FTIR or NMR to detect intermediates. Use high-vacuum distillation for volatile impurities, and validate purity via melting point analysis and single-crystal X-ray diffraction (SCXRD) .

Q. How can X-ray crystallography resolve the molecular geometry of fluorinated diketones like this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, enabling precise determination of bond lengths, angles, and hydrogen-bonding networks. For fluorinated diketones, collect data with Mo-Kα radiation (λ = 0.71073 Å) and refine structures using software like SHELX. Key metrics include R-factor (<0.05) and data-to-parameter ratios (>10:1). For example, SCXRD revealed a monoclinic (C2/c) crystal system with ribbon-like hydrogen-bonded networks in analogous hexafluorinated compounds, critical for understanding packing efficiency and intermolecular interactions .

Q. What inert atmosphere techniques are essential for handling air-sensitive fluorinated diketones during synthesis?

Methodological Answer: Use Schlenk lines or gloveboxes with O₂/H₂O levels <1 ppm to prevent hydrolysis or oxidation. For reactions, pre-dry glassware at 120°C and use anhydrous solvents (e.g., methanol distilled over Mg). Quench reactions under argon and transfer products via cannula filtration. Validate inert conditions using oxygen-sensitive probes (e.g., chromogenic indicators). This approach is critical for preserving the integrity of fluorinated diketones, which are prone to decomposition in humid environments .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing fluorinated diketones with high enantiomeric purity?

Methodological Answer: Employ a 2^k factorial design to screen variables like temperature, catalyst loading, and solvent polarity. For example, vary reaction temperature (80–120°C) and ligand-to-metal ratios (1:1 to 1:3) in a matrix to identify interactions affecting yield and stereoselectivity. Analyze responses via ANOVA and response surface methodology (RSM) to pinpoint optimal conditions. Orthogonal arrays (e.g., Taguchi methods) reduce experimental runs while maximizing data robustness, particularly useful for scaling enantioselective syntheses .

Q. What computational methods predict the reactivity and stability of fluorinated diketones in complex reaction systems?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites. COMSOL Multiphysics simulations model mass transfer and reaction kinetics in multiphase systems, integrating parameters like diffusion coefficients and activation energies. For stability, perform molecular dynamics (MD) simulations under varying thermal conditions (300–500 K) to assess conformational flexibility and decomposition pathways .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR, IR) when characterizing fluorinated diketones?

Methodological Answer: Dynamic conformational equilibria in fluorinated diketones can lead to averaged NMR signals. Use variable-temperature NMR (VT-NMR) to slow interconversion and resolve split peaks. For IR, compare experimental spectra with computed vibrational modes (e.g., using Gaussian 16) to assign ambiguous bands. Cross-validate with X-ray Photoelectron Spectroscopy (XPS) for fluorine environments and High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation. Discrepancies between experimental and theoretical data may indicate solvent effects or crystal packing forces, requiring multi-technique reconciliation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.